Methyl 4-bromo-3-methyl-2-nitrobenzoate

Catalog No.
S3444269
CAS No.
821773-44-8
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-methyl-2-nitrobenzoate

CAS Number

821773-44-8

Product Name

Methyl 4-bromo-3-methyl-2-nitrobenzoate

IUPAC Name

methyl 4-bromo-3-methyl-2-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3

InChI Key

VXXXNVOYCIFVSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br

The exact mass of the compound Methyl 4-bromo-3-methyl-2-nitrobenzoate is 272.96367 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS 821773-44-8) is a densely functionalized tetrasubstituted benzene derivative that serves as a critical intermediate in the pharmaceutical manufacturing of complex heterocycles. Featuring a methyl ester, a nitro group, a methyl group, and a bromine atom in a precise contiguous arrangement, this compound is specifically engineered for the construction of 4-bromo-7-substituted indoles via the Leimgruber-Batcho synthesis. The unique ortho-relationship between the 3-methyl and 2-nitro groups enables clean enamine formation and reductive cyclization, while the 4-bromo substituent provides a highly reactive handle for downstream palladium-catalyzed cross-coupling. It has gained significant industrial prominence as a key precursor in the scalable synthesis of Elsubrutinib (ABBV-105), a clinical-stage Bruton's tyrosine kinase (BTK) inhibitor [1].

For industrial procurement and process chemistry, substituting Methyl 4-bromo-3-methyl-2-nitrobenzoate with its free acid, unbrominated analogs, or different regioisomers results in synthetic failure or unacceptable impurity profiles. The free acid (4-bromo-3-methyl-2-nitrobenzoic acid) cannot be used directly in the Leimgruber-Batcho indole synthesis because the unprotected carboxylate interferes with the N,N-dimethylformamide dimethyl acetal (DMF-DMA) reagent, leading to amidine formation and poor enamine yields. Furthermore, the exact 4-bromo substitution pattern is non-negotiable; it dictates the precise vector for subsequent Suzuki-Miyaura coupling required to assemble the active pharmaceutical ingredient (API). Using a crude bromination mixture without isolating this specific regioisomer introduces downstream structural isomers that cannot be easily purged, severely compromising the overall yield and safety profile of the final drug substance [1].

Esterification Requirement for Clean Enamine Formation

In the multikilogram-scale synthesis of the ABBV-105 precursor, the free acid must be converted to Methyl 4-bromo-3-methyl-2-nitrobenzoate prior to indole cyclization. The methyl ester successfully protects the carboxyl moiety, allowing the 3-methyl group to react cleanly with DMF-DMA and pyrrolidine to form the required enamine intermediate. Attempting this transformation on the unprotected free acid leads to competing reactions at the carboxylic acid, drastically reducing the yield of the desired indole core [1].

Evidence DimensionCompatibility with DMF-DMA for enamine formation
Target Compound DataMethyl ester allows clean formation of the enamine intermediate for subsequent reductive cyclization.
Comparator Or BaselineFree acid (4-bromo-3-methyl-2-nitrobenzoic acid)
Quantified DifferenceThe free acid is incompatible with the standard Leimgruber-Batcho conditions, necessitating the esterification step to achieve the target indole.
ConditionsReaction with DMF-DMA and pyrrolidine, followed by Fe/AcOH reduction in methanol.

Procuring the pre-formed methyl ester eliminates a synthetic step and prevents yield losses associated with unprotected carboxylate side reactions during indole synthesis.

Specific 4-Bromo Positioning for API Assembly

The synthesis of the BTK inhibitor ABBV-105 relies on the precise spatial arrangement of the indole core. Methyl 4-bromo-3-methyl-2-nitrobenzoate provides the essential 4-bromo substituent, which translates to a 4-bromoindole intermediate. This specific halogen position is required for the subsequent Suzuki coupling with a boronic acid or vinyl bromide derivative. The industrial process specifically isolates this 4-bromo regioisomer (via crystallization of the preceding acid) to reject undesired isomers formed during the nonselective bromination of 3-methyl-2-nitrobenzoic acid. The resulting pure 4-bromo ester enables the downstream Suzuki coupling to proceed with full conversion using as little as 0.25 to 0.75 mol % Pd2(dba)3 [1].

Evidence DimensionDownstream Suzuki coupling efficiency and API structural fidelity
Target Compound DataProvides the exact 4-bromo vector, enabling >99% conversion in Suzuki coupling with 0.75 mol % Pd loading.
Comparator Or BaselineUnbrominated analog or mixed bromination regioisomers
Quantified DifferenceMixed isomers lead to incorrect API connectivity; the pure 4-bromo isomer ensures >99 area% purity of the coupled product.
ConditionsSuzuki coupling using Pd2(dba)3 and PA-Ph ligand on multikilogram scale.

Sourcing the isomerically pure 4-bromo compound is critical for ensuring the correct molecular geometry and high catalytic efficiency in downstream cross-coupling steps.

Multikilogram-Scale Process Reliability

In the development of the ABBV-105 manufacturing route, the sequence utilizing Methyl 4-bromo-3-methyl-2-nitrobenzoate demonstrated significant advantages in scalability. The conversion of the precursor acid to this methyl ester was executed on a 135 kg scale using methanol and sulfuric acid. This intermediate proved highly crystalline and stable, facilitating its use in the subsequent Leimgruber-Batcho indole synthesis without the need for chromatographic purification. The ability to process this specific ester on a >100 kg scale without chromatography represents a major procurement advantage over alternative routes that require hazardous or difficult-to-purify intermediates [1].

Evidence DimensionProcess scalability and purification requirements
Target Compound DataSuccessfully processed on a 135 kg scale without column chromatography.
Comparator Or BaselineAlternative first-generation routes to the indole core
Quantified DifferenceEliminated the need for large-scale chromatographic purification, significantly reducing solvent waste and processing time.
ConditionsIndustrial scale-up (135 kg) in glass-lined reactors.

For industrial buyers, the proven multikilogram scalability and chromatography-free processing of this compound drastically reduce manufacturing costs and time.

Precursor for Bruton's Tyrosine Kinase (BTK) Inhibitors

The primary industrial application is the synthesis of Elsubrutinib (ABBV-105) and related BTK inhibitors, where it serves as the critical starting material for constructing the 4-bromo-1H-indole-7-carboxylate core [1].

Leimgruber-Batcho Indole Synthesis

Ideal for laboratory and process-scale synthesis of highly substituted indoles, as the ortho-relationship of the methyl and nitro groups, combined with the ester protection, ensures clean enamine formation and cyclization[1].

Palladium-Catalyzed Cross-Coupling Building Block

Used in the development of complex pharmaceuticals and agrochemicals where a sterically hindered, electron-deficient aryl bromide is required for low-catalyst-loading Suzuki, Heck, or Buchwald-Hartwig reactions [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

272.96367 g/mol

Monoisotopic Mass

272.96367 g/mol

Heavy Atom Count

15

Wikipedia

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Dates

Last modified: 08-19-2023

Explore Compound Types